![molecular formula C10H10Cl2O B035485 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one CAS No. 109300-46-1](/img/structure/B35485.png)
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as DDE, is a derivative of the widely used insecticide DDT. DDE has been found to have unique properties that make it a valuable tool for studying various biological processes and mechanisms.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. This inhibition can lead to changes in cellular signaling pathways and other biological processes, which can then be studied in detail.
Biochemical and Physiological Effects
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and monoamine oxidase. 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one has also been found to affect the expression of genes involved in cellular signaling pathways and other biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one in laboratory experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to study specific biological processes in detail, without the interference of other factors. However, 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research involving 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one. One area of interest is the development of new drugs and therapies based on the mechanisms of action of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one. Another area of research is the use of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one as a tool for studying the effects of environmental toxins on biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one, and how it can be used to advance our understanding of various biological processes.
Synthesis Methods
The synthesis of 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one involves the reaction of 2,4-dimethylphenylacetonitrile with thionyl chloride, followed by treatment with sodium hydroxide. The resulting product is then treated with chlorine gas to produce 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one. This synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one has been found to have several potential applications in scientific research. It has been used as a tool for studying the effects of environmental toxins on biological systems, as well as for investigating the mechanisms of drug action. 2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one has also been used in studies of cancer and other diseases, as well as in the development of new drugs and therapies.
properties
CAS RN |
109300-46-1 |
---|---|
Product Name |
2,2-Dichloro-1-(2,4-dimethylphenyl)ethan-1-one |
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
GCAXGDYYNNDDFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C(Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(Cl)Cl)C |
synonyms |
Ethanone, 2,2-dichloro-1-(2,4-dimethylphenyl)- (9CI) |
Origin of Product |
United States |
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